N-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide
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Overview
Description
SK-3-91 is a multi-kinase degrader that can collectively induce the degradation of over 125 unique kinases . This compound is primarily used in scientific research for its ability to target and degrade multiple kinases, making it a valuable tool in the study of kinase-related pathways and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SK-3-91 involves multiple steps, including the formation of various intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the coupling of specific molecular fragments under controlled conditions .
Industrial Production Methods
Industrial production of SK-3-91 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using advanced chemical engineering techniques. The compound is then purified through various methods, including crystallization and chromatography, to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
SK-3-91 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: SK-3-91 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in the reactions involving SK-3-91 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents
Major Products
Scientific Research Applications
SK-3-91 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase-related pathways and reactions.
Biology: Employed in the study of cellular signaling and kinase-related diseases.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to kinase dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
SK-3-91 exerts its effects by targeting and degrading multiple kinases. The compound binds to specific kinases and induces their degradation through the ubiquitin-proteasome pathway. This process involves the tagging of kinases with ubiquitin molecules, which signals their degradation by the proteasome. The degradation of these kinases disrupts various cellular signaling pathways, leading to the desired therapeutic effects .
Properties
Molecular Formula |
C42H47ClN10O8S |
---|---|
Molecular Weight |
887.4 g/mol |
IUPAC Name |
N-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C42H47ClN10O8S/c1-26(2)62(59,60)34-9-4-3-7-31(34)48-38-30(43)24-46-42(50-38)47-27-10-12-28(13-11-27)52-19-17-51(18-20-52)21-23-61-22-16-44-36(55)25-45-32-8-5-6-29-37(32)41(58)53(40(29)57)33-14-15-35(54)49-39(33)56/h3-13,24,26,33,45H,14-23,25H2,1-2H3,(H,44,55)(H,49,54,56)(H2,46,47,48,50) |
InChI Key |
NFXUYJNRWVKYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
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